
(2-Ethylpiperidin-1-yl)(7-methyl-4-((4-(methylsulfonyl)phenyl)amino)-1,8-naphthyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylpiperidin-1-yl)(7-methyl-4-((4-(methylsulfonyl)phenyl)amino)-1,8-naphthyridin-3-yl)methanone is a useful research compound. Its molecular formula is C24H28N4O3S and its molecular weight is 452.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have developed efficient and environmentally friendly methods for synthesizing naphthyridine derivatives and related compounds. For instance, Jing et al. (2018) demonstrated a photoinduced intramolecular rearrangement method for synthesizing (2-aminophenyl)(naphthalen-2-yl)methanones, highlighting advantages such as high yields, broad substrate scope, and green chemistry principles (Jing et al., 2018). Similarly, Chang et al. (2006) synthesized several 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones through CAN-mediated rearrangement, showcasing a facile strategy for producing meperidine analogs (Chang et al., 2006).
Biological Activities and Therapeutic Potential
Naphthyridine derivatives have been extensively studied for their anticancer properties. Kong et al. (2018) discovered a novel naphthyridine derivative that induces necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, suggesting potential for melanoma treatment (Kong et al., 2018). Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives, evaluating their cytotoxic activity against various human cancer cell lines and demonstrating promising anticancer activity with low toxicity to normal cells (Ravichandiran et al., 2019).
Advanced Materials and Applications
Beyond biomedical applications, naphthyridine and related compounds have been investigated for their potential in material science. Zhai et al. (2007) synthesized novel sulfonated polyimide membranes for direct methanol fuel cell applications, demonstrating high proton conductivity and low methanol permeability, indicating their utility in energy-related applications (Zhai et al., 2007).
Propiedades
IUPAC Name |
(2-ethylpiperidin-1-yl)-[7-methyl-4-(4-methylsulfonylanilino)-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-4-18-7-5-6-14-28(18)24(29)21-15-25-23-20(13-8-16(2)26-23)22(21)27-17-9-11-19(12-10-17)32(3,30)31/h8-13,15,18H,4-7,14H2,1-3H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBMOKCRTQNINP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)S(=O)(=O)C)C=CC(=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

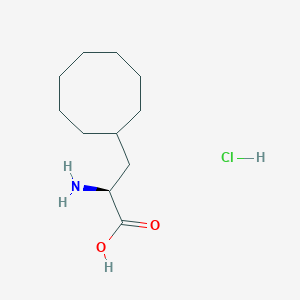
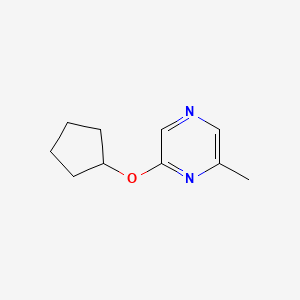
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2403688.png)
![N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2403691.png)
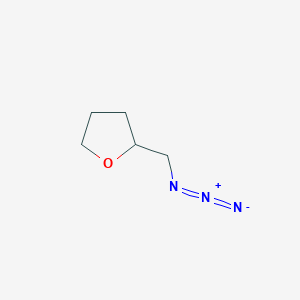

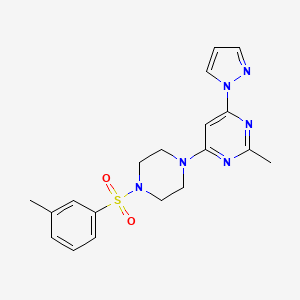
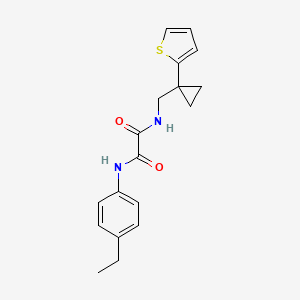
![(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2403697.png)




![2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride](/img/structure/B2403707.png)